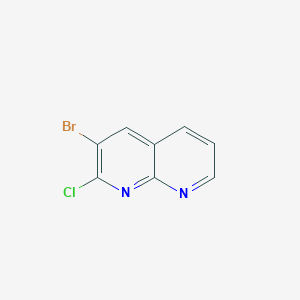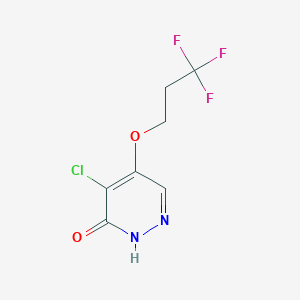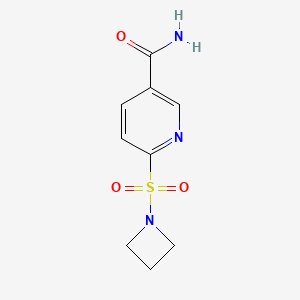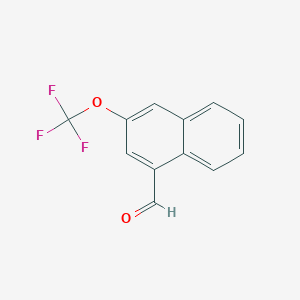
5-Chloro-6-methoxy-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methoxy-2-naphthoic acid is an organic compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol It is a derivative of naphthoic acid, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 6th position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxy-2-naphthoic acid typically involves the chlorination and methoxylation of naphthoic acid derivatives. One common method includes the following steps:
Chlorination: Introduction of a chlorine atom at the 5th position of the naphthalene ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of a methoxy group at the 6th position using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and methoxylation processes, often optimized for yield and purity. These methods typically use continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-methoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthoic acid derivatives.
Applications De Recherche Scientifique
5-Chloro-6-methoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-methoxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-naphthoic acid: Lacks the chlorine atom at the 5th position.
5-Chloro-2-naphthoic acid: Lacks the methoxy group at the 6th position.
2-Methoxy-1-naphthoic acid: Methoxy group at the 1st position instead of the 6th.
Uniqueness
5-Chloro-6-methoxy-2-naphthoic acid is unique due to the specific positioning of both the chlorine and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C12H9ClO3 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
5-chloro-6-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c1-16-10-5-3-7-6-8(12(14)15)2-4-9(7)11(10)13/h2-6H,1H3,(H,14,15) |
Clé InChI |
ROSQDPHSNSOGSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)



![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)

![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)

![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)

